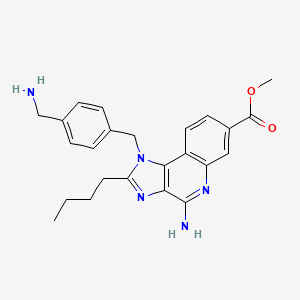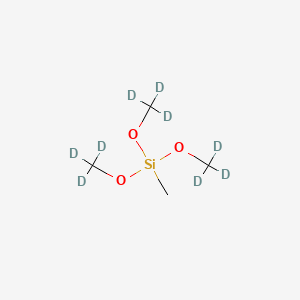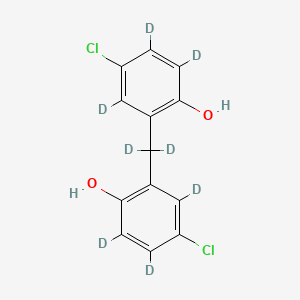
Dichlorophene-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorophene-d8 is a deuterated form of dichlorophene, a halogenated phenolic compound. It is primarily used as an antimicrobial agent with activity against cestodes, protozoa, fungi, and bacteria . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of dichlorophene due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorophene is synthesized by reacting p-chlorophenol with formaldehyde in the presence of sulfuric acid . The process involves contacting p-chlorophenol with a stoichiometric excess of formaldehyde in aqueous sulfuric acid. The reaction is carried out in a controlled environment to ensure the purity of the final product. The deuterated form, dichlorophene-d8, is synthesized similarly, but with deuterated reagents to incorporate deuterium atoms into the molecular structure.
Industrial Production Methods
Industrial production of dichlorophene involves large-scale reactions using the same basic principles as the laboratory synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets industrial standards. The production of this compound follows similar protocols but requires specialized equipment to handle deuterated reagents and prevent contamination.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorophene-d8 undergoes various chemical reactions, including:
Oxidation: Dichlorophene can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert dichlorophene to less chlorinated phenolic compounds.
Substitution: Halogen atoms in dichlorophene can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield less chlorinated phenols.
Aplicaciones Científicas De Investigación
Dichlorophene-d8 is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and pathways involving dichlorophene.
Biology: Investigating the antimicrobial properties and effects on various microorganisms.
Medicine: Researching the pharmacokinetics and metabolism of dichlorophene in the body.
Industry: Developing new antimicrobial agents and preservatives for industrial use
Mecanismo De Acción
Dichlorophene exerts its antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death . The compound targets various molecular pathways involved in cell membrane integrity and function. The deuterated form, dichlorophene-d8, is used to study these mechanisms in greater detail due to its stable isotope labeling, which allows for precise tracking in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Triclosan: Another halogenated phenolic compound with antimicrobial properties.
Hexachlorophene: A chlorinated phenol used as a disinfectant and antiseptic.
Chloroxylenol: An antimicrobial agent used in various disinfectants and antiseptics.
Uniqueness
Dichlorophene-d8 is unique due to its deuterated nature, which makes it particularly useful in scientific research for studying metabolic pathways and pharmacokinetics. The stable isotope labeling allows for precise tracking and analysis, providing insights that are not possible with non-deuterated compounds.
Propiedades
Fórmula molecular |
C13H10Cl2O2 |
|---|---|
Peso molecular |
277.17 g/mol |
Nombre IUPAC |
4-chloro-2-[(3-chloro-2,4,5-trideuterio-6-hydroxyphenyl)-dideuteriomethyl]-3,5,6-trideuteriophenol |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2/i1D,2D,3D,4D,5D2,6D,7D |
Clave InChI |
MDNWOSOZYLHTCG-PZNQQUTMSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1O)C([2H])([2H])C2=C(C(=C(C(=C2[2H])Cl)[2H])[2H])O)[2H])Cl)[2H] |
SMILES canónico |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


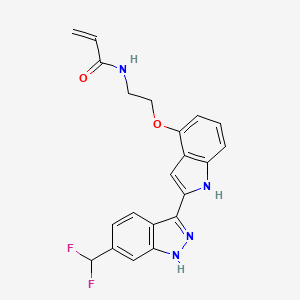
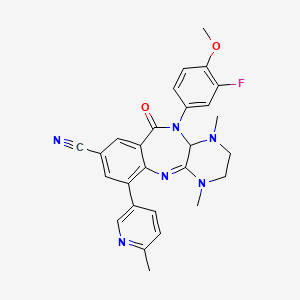
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
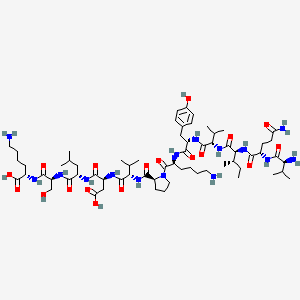
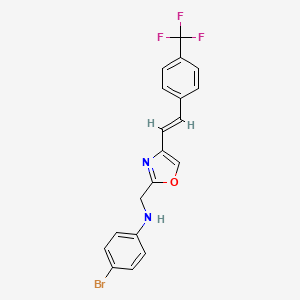
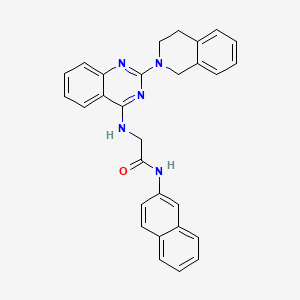

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)



